molecular formula C8H13NO B8475151 (2-Isocyanatoethyl)cyclopentane

(2-Isocyanatoethyl)cyclopentane

Cat. No. B8475151
M. Wt: 139.19 g/mol
InChI Key: LWTBVXMWDTZPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isocyanatoethyl)cyclopentane is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Isocyanatoethyl)cyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isocyanatoethyl)cyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Isocyanatoethyl)cyclopentane

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-isocyanatoethylcyclopentane

InChI

InChI=1S/C8H13NO/c10-7-9-6-5-8-3-1-2-4-8/h8H,1-6H2

InChI Key

LWTBVXMWDTZPOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure is an adaptation of procedure in Org. Syn. Col. Vol. II, p 846, Col. Vol. VI, p 95. A solution of 0.65 g of 3-cyclopentylpropionyl chloride (Example 253) in 10 ml of acetone is added dropwise to a 0° C. solution of 0.46 g of sodium azide in 5 ml of water When the addition is complete, stirring is continued for 1 hour. The mixture is extracted with toluene, dried over anhydrous sodium sulfate and filtered. The toluene solution is added dropwise to 25 ml of toluene which is heated at reflux temperature. When the addition is complete, the reaction is refluxed until nitrogen evolution has ceased (ca 1 hour). The reaction is cooled and the resulting toluene solution of the corresponding isocyanate is then used as in Example 124, 119, 99, and all new examples.
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0.65 g
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